Potassium (5-chloro-2-fluorophenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (5-chloro-2-fluorophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions . The molecular formula of this compound is C6H3BClF4K, and it is often used as a reagent in organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (5-chloro-2-fluorophenyl)trifluoroborate can be synthesized through the reaction of 5-chloro-2-fluorophenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
- Dissolution of 5-chloro-2-fluorophenylboronic acid in an appropriate solvent such as methanol or ethanol.
- Addition of potassium bifluoride to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolation and purification of the product through filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium (5-chloro-2-fluorophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it acts as a nucleophilic partner in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydrolysis: The compound can hydrolyze to form the corresponding boronic acid under acidic or basic conditions.
Reductive Amination: It can participate in reductive amination reactions to form amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Reductive Amination: Reducing agents such as sodium borohydride (NaBH4) are used.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds are the major products formed.
Hydrolysis: The corresponding boronic acid is formed.
Reductive Amination: Amines are the major products.
Scientific Research Applications
Potassium (5-chloro-2-fluorophenyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (5-chloro-2-fluorophenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic halide to form a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
- Potassium 2-fluorophenyltrifluoroborate
- Potassium 2-fluoro-5-formylphenyltrifluoroborate
- Potassium (3-chloro-5-fluorophenyl)trifluoroborate
Comparison: Potassium (5-chloro-2-fluorophenyl)trifluoroborate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in various synthetic applications .
Properties
Molecular Formula |
C6H3BClF4K |
---|---|
Molecular Weight |
236.44 g/mol |
IUPAC Name |
potassium;(5-chloro-2-fluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BClF4.K/c8-4-1-2-6(9)5(3-4)7(10,11)12;/h1-3H;/q-1;+1 |
InChI Key |
GIGJEISOSUAPRP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)Cl)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.